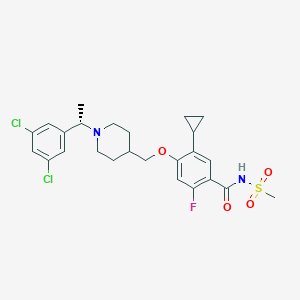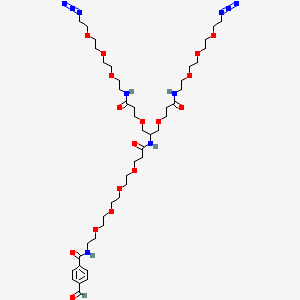
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) is a synthesized conjugate formulation designed as an E3 ligase ligand-linker conjugate. It incorporates a cereblon ligand based on thalidomide and a polyethylene glycol linker component commonly utilized in proteolysis targeting chimera (PROTAC) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) involves several steps:
Formation of the Thalidomide-based Cereblon Ligand: Thalidomide is reacted with appropriate reagents to form the cereblon ligand.
Attachment of the Polyethylene Glycol Linker: The cereblon ligand is then conjugated with a polyethylene glycol linker through a series of reactions involving amide bond formation.
Final Conjugation: The resulting intermediate is further reacted with a terminal amine to form Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)
Industrial Production Methods
Industrial production of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Synthesis: Large quantities of the compound are synthesized in batches, with each step carefully monitored.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous testing to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amine and amide groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and amide functionalities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
科学的研究の応用
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of proteolysis targeting chimeras (PROTACs) for selective protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Utilized in the development of novel drug delivery systems and therapeutic agents
作用機序
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling cascades regulated by the degraded proteins .
類似化合物との比較
Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2: Similar structure but with a different linker length.
Pomalidomide-PEG4-Ph-NH2: Contains a different ligand and linker combination.
Thalidomide-O-amido-PEG-C2-NH2: Another variant with a different linker configuration
Uniqueness
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) is unique due to its specific linker length and the presence of a terminal amine, which allows for versatile conjugation to various target proteins. This makes it particularly useful in the design and synthesis of PROTACs for targeted protein degradation .
特性
分子式 |
C21H28ClN5O7 |
|---|---|
分子量 |
497.9 g/mol |
IUPAC名 |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C21H27N5O7.ClH/c22-6-8-32-10-11-33-9-7-23-17(28)12-24-14-3-1-2-13-18(14)21(31)26(20(13)30)15-4-5-16(27)25-19(15)29;/h1-3,15,24H,4-12,22H2,(H,23,28)(H,25,27,29);1H |
InChIキー |
LWECJZAKFKGHPX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)



![4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)


